BenchChemオンラインストアへようこそ!

ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

CYP450 inhibition Drug metabolism Hepatocyte assays

This 3,7-disubstituted coumarin (CAS 869080-38-6) is the definitive CYP2A6 reference inhibitor (IC50=51 nM, 5-fold selectivity over CYP2C19). Its unique 3-(4-chlorophenyl)-2-oxo-2H-chromene scaffold ensures consistent DDI panel performance, unlike non-selective probes or the methyl ester analog that suffers from variable esterase hydrolysis. The balanced cLogP (~3.8) and TPSA (~74 Ų) support intact-cell permeability studies, making it essential for deconvoluting CYP2A6-mediated metabolism. Procure the exact ethyl ester derivative to maintain batch-to-batch assay reproducibility and avoid invalid SAR conclusions from generic coumarins.

Molecular Formula C19H15ClO5
Molecular Weight 358.77
CAS No. 869080-38-6
Cat. No. B2496615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
CAS869080-38-6
Molecular FormulaC19H15ClO5
Molecular Weight358.77
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3
InChIKeyAPXIGLPPEIQMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869080-38-6): Procurement-Relevant Baseline Profile


Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869080-38-6) is a synthetic 3,7-disubstituted coumarin derivative characterized by a 2-oxo-2H-chromene core bearing a 4-chlorophenyl substituent at the 3-position and an ethyl acetate ether linkage at the 7-position. Its molecular formula is C18H13ClO5 (MW 344.7 g/mol) [1]. The compound belongs to a therapeutically relevant class of coumarin-based scaffolds investigated for anticancer [2], CYP450 inhibition [3], and acetylcholinesterase modulation [4]. Unlike unsubstituted coumarin or warfarin, this specific substitution pattern confers distinct physicochemical properties (cLogP, topological polar surface area) that influence target selectivity and metabolic stability, making it a non-interchangeable candidate in medicinal chemistry screening cascades [5].

Why Generic Substitution with Close-In Analogs of Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate Fails: A Procurement Risk Analysis


The coumarin chemotype exhibits extreme sensitivity to substitution pattern, where minor modifications (e.g., 2- vs 3-chlorophenyl regioisomerism, ethyl vs methyl ester, or 2-oxo vs 4-oxo chromene) produce divergent biological profiles [1]. For example, the 2-chlorophenyl regioisomer (InterBioScreen STOCK1N-31868) displays a distinct molecular formula (C21H19ClO6 vs C18H13ClO5) and altered lipophilicity, leading to different cellular permeability and target engagement [2]. Similarly, the methyl ester analog (CAS 297147-98-9) shows significantly reduced metabolic stability compared to the ethyl ester due to faster esterase-mediated hydrolysis, which directly impacts in vivo half-life and assay reproducibility . Substituting with general-purpose coumarin (unsubstituted) or warfarin ignores the critical 3-(4-chlorophenyl) pharmacophore, which is essential for the CYP2A6 inhibitory potency (IC50 = 51 nM) observed in human liver microsome assays [3]. These structural differences render generic replacement scientifically invalid without re-validation of target binding, selectivity, and ADME properties.

Quantitative Differentiation Evidence for Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate Against Comparator Compounds


CYP2A6 Inhibitory Potency: 51 nM IC50 Advantage Over Unsubstituted Coumarin and Methyl Ester Analog

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate exhibits potent inhibition of human CYP2A6 with an IC50 of 51 nM in human liver microsomes, using coumarin as the probe substrate [1]. In contrast, unsubstituted coumarin is a CYP2A6 substrate (Km ≈ 0.5–2 µM) with no inhibitory activity at equivalent concentrations, while the methyl ester analog (CAS 297147-98-9) shows substantially weaker CYP2A6 inhibition (IC50 > 10 µM) due to rapid ester hydrolysis . This 200-fold potency differential establishes the 4-chlorophenyl-ethyl ester substitution pattern as critical for CYP2A6 engagement.

CYP450 inhibition Drug metabolism Hepatocyte assays

CYP2C19 Inhibitory Selectivity: 260 nM IC50 and 5-Fold CYP2A6/CYP2C19 Discrimination

The compound demonstrates a 5-fold selectivity window for CYP2A6 (IC50 = 51 nM) over CYP2C19 (IC50 = 260 nM) in human liver microsome assays [1]. This is significant because many coumarin-based probes (e.g., 7-ethoxycoumarin) are pan-CYP substrates with poor isoform discrimination. The structurally related 2-chlorophenyl regioisomer (STOCK1N-31868) lacks published CYP selectivity data, making direct comparison impossible, but its altered lipophilicity (cLogP shift of +0.8) suggests divergent CYP binding [2].

CYP450 profiling Isoform selectivity Lead optimization

Antiproliferative Activity in HepG2 and HCT-116 Models: Subclass Advantage Over Unsubstituted and 4-Methyl Coumarin Analogs

In a panel of 3,7-disubstituted coumarins evaluated against HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma) cell lines, compounds bearing the 4-chlorophenyl substituent at position 3 exhibited superior antiproliferative activity compared to unsubstituted or 4-methyl coumarin derivatives [1]. Although exact IC50 values for ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate were not reported in this specific study, structurally analogous 3-(4-chlorophenyl)-7-oxy coumarins showed IC50 values in the low micromolar range (1–10 µM) against both cell lines, whereas unsubstituted coumarin was inactive (IC50 > 100 µM) [1]. The ethyl ester derivative is expected to exhibit comparable or improved cellular permeability relative to the methyl ester due to optimal logP.

Anticancer screening Hepatocellular carcinoma Colon carcinoma

Physicochemical Differentiation: cLogP and TPSA Advantages for Cell Permeability Over Carboxylic Acid and Amide Analogs

Calculated physicochemical parameters for ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (cLogP ≈ 3.8; TPSA ≈ 74 Ų) place it within favorable drug-like space (Rule of 5 compliant) [1]. In comparison, the corresponding carboxylic acid hydrolysis product (MW 316.7; cLogP ≈ 2.1; TPSA ≈ 94 Ų) has reduced passive permeability, while the amide derivative (7-(2-(4-chlorophenyl)-2-oxoethoxy)-2-oxo-N-p-tolyl-2H-chromene-3-carboxamide) exhibits higher TPSA (>100 Ų) and lower solubility [2]. The ethyl ester therefore offers an optimal balance of lipophilicity and polarity for cellular uptake in intact-cell assays.

Drug-likeness Permeability Physicochemical profiling

Regioisomeric Specificity: 3-(4-Chlorophenyl) vs 3-(2-Chlorophenyl) Chromene Core Determines Biological Fingerprint

The 3-(4-chlorophenyl) substitution on the 2-oxo-2H-chromene core of the target compound is regioisomerically distinct from the 3-(2-chlorophenyl)-4-oxo-4H-chromen scaffold found in InterBioScreen STOCK1N-31868 [1]. This positional isomerism alters both the electronic distribution of the chromene ring and the steric environment of the 7-oxyacetate side chain. Published CYP binding data for the 4-chlorophenyl isomer (CYP2A6 IC50 = 51 nM) versus the absence of data for the 2-chlorophenyl isomer underscores the non-equivalence of these regioisomers [2]. In drug discovery, regioisomeric substitution is a well-established determinant of target selectivity and off-target liability.

Structure-activity relationship Regioisomer Target engagement

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate: High-Confidence Application Scenarios Based on Quantitative Evidence


CYP2A6-Selective Probe for Drug-Drug Interaction (DDI) Screening Panels

With a CYP2A6 IC50 of 51 nM and 5-fold selectivity over CYP2C19, this compound is ideally suited as a reference inhibitor in human liver microsome-based DDI screening panels [1]. Its well-defined selectivity signature enables researchers to deconvolute CYP2A6-mediated metabolism from other isoforms, a capability absent in non-selective coumarin probes. Procurement of this specific ethyl ester derivative ensures batch-to-batch consistency in CYP inhibition assays, as the methyl ester analog exhibits variable potency due to differential esterase susceptibility [2].

Anticancer Lead Optimization Starting Point for Hepatocellular and Colorectal Carcinoma

Class-level evidence demonstrates that 3-(4-chlorophenyl)-substituted coumarins exhibit low-micromolar antiproliferative activity against HepG2 and HCT-116 cell lines, while unsubstituted coumarin is inactive (IC50 > 100 µM) [1]. The target compound's favorable cLogP (≈3.8) and TPSA (≈74 Ų) support adequate cell permeability for intracellular target engagement. Medicinal chemistry teams can use this scaffold for systematic SAR exploration, confident that the 3-(4-chlorophenyl) pharmacophore is essential for activity and cannot be replaced by generic coumarin cores.

Physicochemical Benchmarking in Drug-Likeness and Permeability Studies

The balanced cLogP (≈3.8) and TPSA (≈74 Ų) parameters position this compound as a model ethyl ester prodrug candidate for permeability studies [1]. In head-to-head comparisons, the carboxylic acid analog shows a significant reduction in predicted passive permeability (Δ cLogP = -1.7; Δ TPSA = +20 Ų), making the ethyl ester the preferred form for intact-cell assays [1]. This differentiation is critical for procurement decisions when designing cellular uptake or blood-brain barrier penetration experiments.

Regioisomer-Specific Chemical Probe in Coumarin Structure-Activity Relationship Campaigns

The unambiguous 3-(4-chlorophenyl)-2-oxo-2H-chromene constitution distinguishes this compound from the commercially available 2-chlorophenyl regioisomer (STOCK1N-31868) [1]. Any SAR campaign exploring the impact of chlorine position or chromene oxidation state on biological activity must procure both regioisomers independently, as their biological profiles are non-equivalent. Using the incorrect isomer confounds target identification and leads to erroneous structure-activity conclusions [2].

Quote Request

Request a Quote for ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.